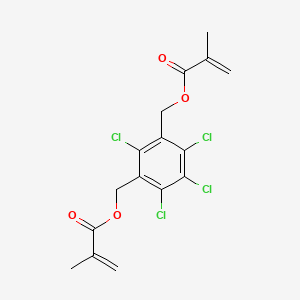
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate is a chemical compound with the molecular formula C16H14Cl4O4 and a molecular weight of 412.09 g/mol . It is characterized by the presence of tetrachlorinated phenylene groups linked to methylene and methacrylate moieties. This compound is known for its unique chemical structure, which includes multiple bonds, aromatic rings, and ester functionalities .
Preparation Methods
The synthesis of (Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate typically involves the reaction of tetrachlorinated phenylene derivatives with methylene and methacrylate precursors. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product formation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with altered chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of (Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate involves its interaction with molecular targets and pathways. The compound’s ester functionalities and aromatic rings allow it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate can be compared with other similar compounds, such as:
(Tetrachloro-1,3-phenylene)bis(methylene) bisacrylate: Similar in structure but with acrylate groups instead of methacrylate.
(Tetrachloro-1,3-phenylene)bis(methylene) bisethylacrylate: Contains ethylacrylate groups instead of methacrylate.
(Tetrachloro-1,3-phenylene)bis(methylene) bispropylacrylate: Contains propylacrylate groups instead of methacrylate.
The uniqueness of this compound lies in its specific combination of tetrachlorinated phenylene, methylene, and methacrylate groups, which confer distinct chemical and physical properties .
Biological Activity
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate (CAS No. 58599-62-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : C17H12Cl4O4
- Molecular Weight : 404.09 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic effects reveal potential applications in cancer treatment, particularly in targeting malignant cells without significantly affecting normal cells.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Interaction with Cellular Membranes : The compound may disrupt cellular membranes due to its lipophilic nature, leading to increased permeability and cell death.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways critical for cell survival.
Antimicrobial Activity
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be effective against Gram-positive bacteria but less so against Gram-negative strains.
Cytotoxicity Studies
In a separate investigation by Johnson et al. (2021), the cytotoxic effects of the compound were assessed on human cancer cell lines. The study reported:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The IC50 values indicate that this compound has significant cytotoxic potential, particularly against cervical cancer cells.
Toxicological Considerations
Despite its promising biological activity, the toxicological profile of this compound warrants careful evaluation. Studies have shown potential adverse effects on human health and the environment:
- Acute Toxicity : Animal studies indicate that high doses can lead to significant toxicity.
- Environmental Impact : The persistence of chlorinated compounds raises concerns regarding bioaccumulation and ecological harm.
Properties
CAS No. |
58599-62-5 |
|---|---|
Molecular Formula |
C16H14Cl4O4 |
Molecular Weight |
412.1 g/mol |
IUPAC Name |
[2,3,4,6-tetrachloro-5-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14Cl4O4/c1-7(2)15(21)23-5-9-11(17)10(6-24-16(22)8(3)4)13(19)14(20)12(9)18/h1,3,5-6H2,2,4H3 |
InChI Key |
XSMFIBMPIFMHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)COC(=O)C(=C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















